molecular formula C3H7ClN2O2S B12648541 2-Chloroacetic acid;thiourea CAS No. 132373-80-9

2-Chloroacetic acid;thiourea

Cat. No.: B12648541
CAS No.: 132373-80-9
M. Wt: 170.62 g/mol
InChI Key: DKGVCSQSLUQKOU-UHFFFAOYSA-N
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Description

2-Chloroacetic acid and thiourea are two important compounds in organic chemistry. 2-Chloroacetic acid is a chlorinated derivative of acetic acid, known for its reactivity and use in various chemical syntheses. Thiourea, on the other hand, is an organosulfur compound with a structure similar to urea, but with a sulfur atom replacing the oxygen atom. When combined, these compounds can form thiazolidine-2,4-dione derivatives, which have significant biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine-2,4-dione from 2-chloroacetic acid and thiourea typically involves a condensation reaction. The process can be carried out in a one-pot procedure where 2-chloroacetic acid and thiourea are mixed in the presence of hydrochloric acid and refluxed at 110°C for several hours. The reaction mixture is then cooled, and the product is recrystallized from water to obtain pure thiazolidine-2,4-dione .

Industrial Production Methods

Industrial production of thiazolidine-2,4-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are increasingly being adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloroacetic acid and thiourea undergo several types of chemical reactions, including nucleophilic substitution, condensation, and cyclization. The primary reaction between these compounds is an S_N2 substitution, where the chlorine atom in 2-chloroacetic acid is replaced by the sulfur atom in thiourea, leading to the formation of thiazolidine-2,4-dione .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of 2-chloroacetic acid and thiourea is thiazolidine-2,4-dione. This compound can further undergo various modifications to produce derivatives with different biological activities .

Mechanism of Action

The mechanism of action of thiazolidine-2,4-dione derivatives involves their interaction with various molecular targets and pathways:

    Molecular Targets: These compounds often target enzymes and receptors involved in metabolic pathways.

    Pathways Involved: The activation of PPARs leads to improved insulin sensitivity, reduced plasma glucose levels, and enhanced lipid metabolism.

Properties

CAS No.

132373-80-9

Molecular Formula

C3H7ClN2O2S

Molecular Weight

170.62 g/mol

IUPAC Name

2-chloroacetic acid;thiourea

InChI

InChI=1S/C2H3ClO2.CH4N2S/c3-1-2(4)5;2-1(3)4/h1H2,(H,4,5);(H4,2,3,4)

InChI Key

DKGVCSQSLUQKOU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)Cl.C(=S)(N)N

Origin of Product

United States

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